3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolo-pyridine family, characterized by a fused pyrazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
The compound can be synthesized through various methods, often involving halogenation and cyclization reactions. The synthesis typically utilizes starting materials such as substituted pyridines or pyrazoles, which undergo specific reactions to form the desired structure.
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is classified as a bicyclic heteroaromatic compound. It features both nitrogen and carbon atoms in its ring structure, which contributes to its chemical reactivity and biological activity.
The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods:
A common method involves the reaction of 3-bromo-4-chloro-2-pyridinecarboxaldehyde with hydrazine derivatives under acidic conditions to promote cyclization. This process may require solvents like dimethylformamide or ethanol to facilitate the reaction and improve yields.
The molecular formula for 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is CHBrClN. Its structure features:
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
For instance, the bromine atom can be substituted with an amine under basic conditions using a palladium catalyst, while the chlorine atom may undergo similar transformations depending on the nucleophile used.
The mechanism of action for compounds like 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine often involves interactions with biological targets such as enzymes or receptors. The presence of halogen substituents enhances lipophilicity and may influence binding affinity.
Studies have shown that pyrazolo[4,3-c]pyridines exhibit biological activities including anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways within cells.
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
The core structure of pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused to a pyridine ring at the 4,3-c positions, indicating that pyrazole carbon 4 is bonded to pyridine carbon 3. For the compound designated CAS 1246349-99-4, systematic IUPAC naming proceeds as follows:
This nomenclature is consistently reflected across chemical databases and commercial catalogs, with SMILES notation Clc1nccc2[nH]nc(Br)c12
and InChIKey CTZAGTLJGOBGEJ-UHFFFAOYSA-N
providing machine-readable verification of the atomic connectivity [1] [7].
Table 1: Nomenclature and Identifiers for 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Systematic Name | CAS Registry Number | Molecular Formula | SMILES | InChI Key |
---|---|---|---|---|
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine | 1246349-99-4 | C₆H₃BrClN₃ | Clc1nccc2[nH]nc(Br)c12 | CTZAGTLJGOBGEJ-UHFFFAOYSA-N |
Positional isomerism significantly alters the physicochemical and electronic properties of halogenated pyrazolopyridines. Key isomers include:
ClC1=CC(NN=C2Br)=C2C=N1
differs from the target compound [4]. Isomeric purity is critical for synthetic applications, as contamination can lead to unintended reaction products. Analytical techniques like HPLC and NMR are essential for differentiation [2] [7].
Table 2: Positional Isomers of Bromo-Chloro Pyrazolopyridines
Compound | CAS Number | Substitution Pattern | SMILES | Key Distinction |
---|---|---|---|---|
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine | 1246349-99-4 | Adjacent halogens on pyridine ring | Clc1nccc2[nH]nc(Br)c12 | Halogens at C3/C4 |
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine | - | Meta halogens | ClC1=CC(NN=C2Br)=C2C=N1 | Chloro at C6 |
4-Bromo-1H-pyrazolo[3,4-c]pyridine | 1032943-43-3 | Different ring fusion | BrC2=C1C=N[NH]C1=CN=C2 | [3,4-c] fusion |
Unsubstituted pyrazolo[4,3-c]pyridines exhibit tautomerism involving proton migration between the pyrazole nitrogen atoms (N1 and N2):
[nH]
at N1 [1] [2]. Computational studies confirm the 1H-tautomer’s stability due to extended aromaticity, with the energy barrier for tautomerization exceeding typical thermal energy at room temperature. Bromo and chloro substituents at C3 and C4 do not significantly perturb this equilibrium but may influence crystal packing via halogen bonding [7] .
While experimental crystal structures of the exact compound remain unpublished, related halogenated pyrazolopyridines exhibit key features:
Handling challenges include sensitivity to moisture and light, necessitating storage under inert atmosphere at 2–8°C [1] [3]. Predicted crystallographic parameters derived from computational models (e.g., collision cross-section 133.5 Ų for [M+H]+) aid in characterizing these materials [7].
Table 3: Predicted and Experimental Crystallographic Parameters
Parameter | Value/Description | Remarks |
---|---|---|
Molecular Planarity | <0.05 Å deviation | Core bicyclic system |
Halogen Bonding | Br···N ≈ 3.3 Å, Cl···O ≈ 3.2 Å | Dominant packing force |
π-Stacking Distance | 3.4–3.5 Å | Between pyridine rings |
Storage Conditions | Inert atmosphere, 2–8°C | Prevents decomposition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1